Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate

Description

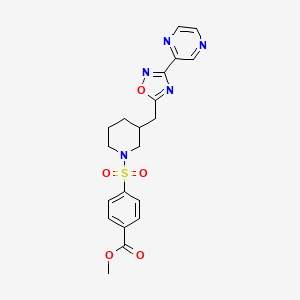

Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate is a synthetic small molecule characterized by a complex heterocyclic framework. Its structure comprises:

- A sulfonyl group linking the benzoate to a piperidine ring, which may influence conformational flexibility and intermolecular interactions.

- A 1,2,4-oxadiazole moiety substituted with a pyrazin-2-yl group at position 3, connected via a methylene bridge to the piperidine. The oxadiazole ring is a common pharmacophore in medicinal chemistry, often associated with hydrogen bonding and π-stacking interactions.

This compound’s design suggests applications in drug discovery, particularly in targeting enzymes or receptors where heterocyclic scaffolds play critical roles.

Properties

IUPAC Name |

methyl 4-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O5S/c1-29-20(26)15-4-6-16(7-5-15)31(27,28)25-10-2-3-14(13-25)11-18-23-19(24-30-18)17-12-21-8-9-22-17/h4-9,12,14H,2-3,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWMQEXEDPDKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.

Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.

Sulfonylation and esterification:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine and piperidine rings.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

Substitution: The benzoate ester and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

Oxidation products: Oxidized derivatives of the pyrazine and piperidine rings.

Reduction products: Reduced or ring-opened derivatives of the oxadiazole ring.

Substitution products: Substituted benzoate esters or sulfonyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Mechanism of Action

The mechanism of action of Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific biological context and the functional groups involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The European Patent EP 1 808 168 B1 discloses multiple compounds with structural similarities to the target molecule. Below is a comparative analysis based on key structural motifs:

Heterocyclic Core Variations

Pyrazine vs. Pyridine/Pyrimidine Substitution The target compound features a pyrazine ring (two adjacent nitrogen atoms) at the oxadiazole’s 3-position. In contrast, analogs in the patent often substitute this with pyridin-4-yl (e.g., 2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine ) or pyrimidine groups.

Oxadiazole Positioning and Substitution

- The target compound’s oxadiazole is at position 5 of the piperidine ring, while analogs in the patent exhibit variability, such as 3-isopropyl-[1,2,4]oxadiazol-5-yl groups linked to cyclohexyl or piperidin-4-yloxy moieties (e.g., 4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine ).

- Impact : Substitution at position 3 of the oxadiazole (vs. position 5) may alter steric effects and electronic distribution, influencing binding pocket compatibility.

Linker and Functional Group Differences

Sulfonyl Benzoate vs. Sulfonamide/Sulfone

- The target compound employs a sulfonyl benzoate ester , whereas patent analogs frequently use sulfonamide (e.g., 2,5-Difluoro-4-{4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzenesulfonamide ) or methanesulfonyl groups.

- Impact : Sulfonamides typically enhance solubility and metabolic stability compared to esters, which may undergo hydrolysis. The benzoate ester in the target compound could confer greater lipophilicity, affecting membrane permeability.

Piperidine vs. Cyclohexyl Linkers The target compound uses a piperidine ring, while analogs in the patent sometimes replace this with cyclohexyl groups (e.g., 1-(2-Fluoro-4-methanesulfonyl-phenyl)-4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-1H-pyrazolo[3,4-d]pyrimidine ). Piperidine’s nitrogen atom may participate in salt bridge formation.

Biological Activity

Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound featuring multiple bioactive moieties. This article explores its biological activity, focusing on its pharmacological potential, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 365.44 g/mol. Its structure includes a benzoate group, a piperidine ring, and a pyrazinyl oxadiazole moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurotransmission and metabolic processes, respectively.

- Antimicrobial Activity : The presence of the pyrazinyl and oxadiazole rings suggests potential antimicrobial properties against various pathogens.

Antimicrobial Activity

In studies evaluating the antimicrobial properties of related compounds with similar structures, significant activity was observed against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds featuring the 1,2,4-oxadiazole moiety have shown promising results with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against these strains .

Enzyme Inhibition

Research has demonstrated that derivatives containing the piperidine and sulfonamide functionalities exhibit notable inhibition of AChE. For example, compounds synthesized in related studies showed IC50 values ranging from 0.63 to 6.28 µM for AChE inhibition compared to standard drugs . This suggests that methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate may possess similar or enhanced inhibitory effects.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of compounds based on the oxadiazole-piperidine scaffold. The synthesized compounds were evaluated for their antibacterial and enzyme inhibitory activities. Notably, one compound exhibited an IC50 value of 2.14 µM against AChE, indicating strong potential for therapeutic applications .

Study 2: Structure–Activity Relationship (SAR)

Another study focused on the SAR of piperidine derivatives indicated that modifications in the oxadiazole ring significantly influenced biological activity. The presence of electron-withdrawing groups enhanced antimicrobial potency while maintaining low toxicity profiles .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.44 g/mol |

| Antimicrobial Activity | MIC = 15.62 µg/mL (against E. coli) |

| AChE Inhibition | IC50 = 2.14 µM |

Q & A

Q. Key Considerations :

- Purity of starting materials (e.g., amidoximes) significantly impacts yield.

- Use anhydrous conditions to avoid hydrolysis of intermediates.

Advanced: How can computational methods (e.g., DFT) predict electronic properties and guide SAR studies?

Answer:

Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including:

- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity and interaction with biological targets .

- Electrostatic potential maps : Identify regions of electron density for hydrogen bonding or hydrophobic interactions.

Case Study :

In analogous oxadiazole derivatives, DFT studies revealed that electron-withdrawing groups on the pyrazine ring enhance binding affinity to kinase targets by stabilizing charge-transfer interactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Q. Methodological Approach :

- Dose-response curves : Standardize IC₅₀/EC₅₀ measurements across multiple assays.

- Control experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay reliability .

Example : A study on sulfonamide-oxadiazole hybrids showed divergent antibacterial activity due to differences in Gram-positive vs. Gram-negative bacterial membrane permeability .

Basic: What safety protocols are recommended for handling intermediates during synthesis?

Answer:

Q. Key Storage :

- Store moisture-sensitive intermediates (e.g., sulfonyl chlorides) under inert gas (N₂/Ar) at –20°C .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing bioactivity?

Answer:

- Variable substituents : Modify the pyrazine ring (e.g., electron-donating/-withdrawing groups) or piperidine linker (e.g., methyl vs. ethyl).

- Assay panels : Test against enzymatic targets (e.g., kinases) and cellular models (e.g., cancer cell lines).

Case Study :

In triazole analogs, substituting the piperidine with a morpholine ring increased solubility but reduced target binding, highlighting the balance between hydrophilicity and affinity .

Basic: What purification methods are optimal for isolating the final product?

Answer:

Q. Yield Optimization :

- Pre-purify intermediates via column chromatography to reduce impurities in the final step.

Advanced: How to validate molecular docking predictions with experimental data?

Answer:

- Crystallography : Resolve the compound’s co-crystal structure with its target (e.g., X-ray diffraction) .

- Mutagenesis studies : Alter key binding residues in the target protein to confirm predicted interactions.

Example : A DFT-predicted hydrogen bond between the oxadiazole nitrogen and a kinase catalytic lysine was validated via X-ray crystallography .

Basic: How to assess compound stability under physiological conditions?

Answer:

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.

- Metabolic stability : Use liver microsome assays to predict susceptibility to cytochrome P450 enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.